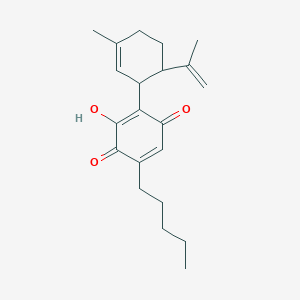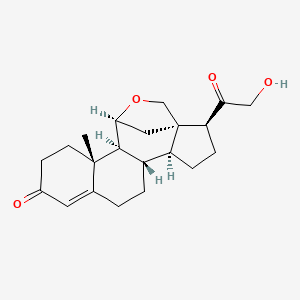
(2R,3S,5R)-5-(6-Amino-8-(pyren-2-ylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine is a complex organic compound with the molecular formula C26H22N6O3 and a molecular weight of 466.49128 g/mol This compound is notable for its unique structure, which combines a deoxyadenosine moiety with a pyrene group
Análisis De Reacciones Químicas
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrene or adenosine moieties.
Substitution: The compound can undergo substitution reactions, particularly at the pyrene group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine has several scientific research applications:
Chemistry: It is used as a probe in fluorescence studies due to the pyrene group’s fluorescent properties.
Biology: The compound is employed in studies of DNA interactions and modifications, as it can intercalate into DNA strands.
Medicine: Research into potential therapeutic applications, such as targeting specific DNA sequences or structures, is ongoing.
Industry: Its unique properties make it a candidate for use in the development of new materials and sensors.
Mecanismo De Acción
The mechanism of action of N-(2’-Deoxyadenosin-8-yl)pyren-2-amine involves its ability to intercalate into DNA. This intercalation can disrupt normal DNA processes, such as replication and transcription, by altering the DNA structure. The pyrene group interacts with the aromatic bases of DNA, while the deoxyadenosine moiety forms hydrogen bonds with complementary bases. This dual interaction allows the compound to specifically target and bind to DNA .
Comparación Con Compuestos Similares
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine can be compared to other DNA-intercalating agents, such as ethidium bromide and acridine orange. Unlike these compounds, N-(2’-Deoxyadenosin-8-yl)pyren-2-amine has a unique combination of a nucleoside and a polycyclic aromatic hydrocarbon, which provides distinct binding properties and potential applications. Similar compounds include:
Ethidium Bromide: A well-known DNA intercalator used in molecular biology.
Acridine Orange: Another DNA intercalator with applications in fluorescence microscopy.
Doxorubicin: A chemotherapeutic agent that intercalates into DNA and disrupts cancer cell proliferation.
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine stands out due to its specific structure and the combination of properties from both the deoxyadenosine and pyrene groups.
Propiedades
Fórmula molecular |
C26H22N6O3 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[6-amino-8-(pyren-2-ylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H22N6O3/c27-24-23-25(29-12-28-24)32(20-10-18(34)19(11-33)35-20)26(31-23)30-17-8-15-6-4-13-2-1-3-14-5-7-16(9-17)22(15)21(13)14/h1-9,12,18-20,33-34H,10-11H2,(H,30,31)(H2,27,28,29)/t18-,19+,20+/m0/s1 |
Clave InChI |
RRAWMVYBOLJSQT-XUVXKRRUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
Sinónimos |
DAAP N-(deoxyadenosin-8-yl)-2-aminopyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)

![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)






![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)



![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)
